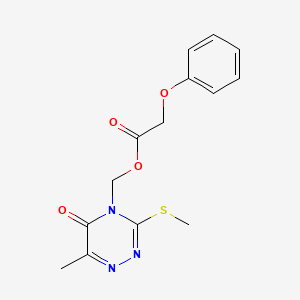

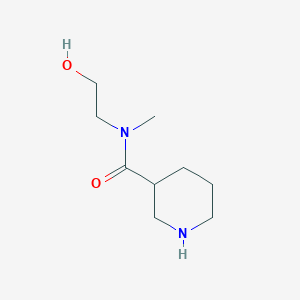

![molecular formula C16H25N3O4 B2538468 N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide CAS No. 1775492-70-0](/img/structure/B2538468.png)

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide” is a compound that is part of the 8-oxa-2-azaspiro[4.5]decane family . This family of compounds is known for their 3D structural properties and inherent rigidity . They are widely used in the synthesis of biologically active compounds and are found within natural compounds .

Synthesis Analysis

The synthesis of new 8-oxa-2-azaspiro[4.5]decane compounds, like the one , has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This synthesis process is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by two rings linked by one carbon atom, which is a characteristic of spiro compounds . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .Scientific Research Applications

Synthesis and Theoretical Studies

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide is involved in the synthesis of biologically active compounds through intermolecular Ugi reactions. A study by Amirani Poor et al. (2018) developed a method to produce novel classes of compounds with potential biological activities using gabapentin, glyoxal, and cyclohexyl isocyanide or aromatic aldehyde and tertbutyl isocyanide. Theoretical studies indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease it (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

Conformational Characteristics in Opioid Receptors

The compound shows significant relevance in the study of opioid receptors, as indicated by Doi, Ishida, and Inoue (1990), who analyzed the crystal structure of a related compound to understand its agonistic properties on opioid kappa-receptors. The study provided insights into the conformational characteristics essential for receptor activation (Doi, Ishida, & Inoue, 1990).

Crystal Structure Analysis

Krueger et al. (2019) focused on determining the configurations and conformations of cyclohexane-based γ-spirolactams, a structural class related to this compound. Their work elucidated the crystal structures, showcasing the importance of the cyclohexane ring's substituents in forming supramolecular arrangements (Krueger, Kelling, Linker, & Schilde, 2019).

Antihypertensive Activity

A study on the synthesis and antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones by Caroon et al. (1981) highlighted the potential of related compounds in screening as antihypertensive agents. This research underscores the importance of structural modifications at certain positions to enhance biological activity (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4Given its potential as a biologically active compound, it is likely to influence several pathways, leading to downstream effects that contribute to its overall activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body and is able to have an active effect .

Future Directions

Given the promising biological activity of 8-oxa-2-azaspiro[4.5]decane derivatives, future research could focus on further exploring the potential applications of these compounds in the treatment of various diseases . Additionally, more research is needed to fully understand the physical and chemical properties, safety and hazards, and specific chemical reactions of “N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide”.

properties

IUPAC Name |

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-18(12-5-3-2-4-6-12)13(20)11-19-14(21)16(17-15(19)22)7-9-23-10-8-16/h12H,2-11H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYENVXDLWGSAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CN2C(=O)C3(CCOCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

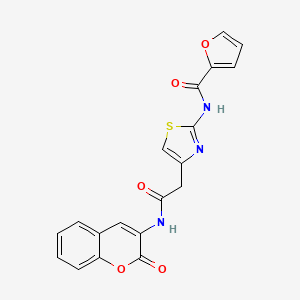

![4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2538392.png)

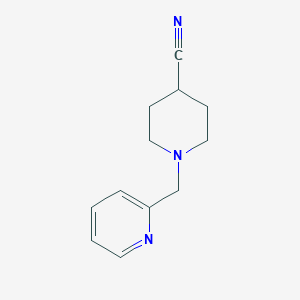

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B2538396.png)

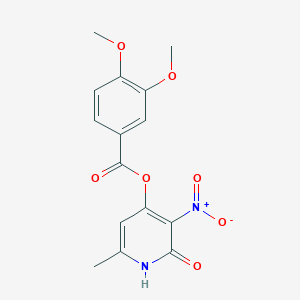

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2538408.png)